molecular formula C11H8N2 B191983 Norharmane CAS No. 244-63-3

Norharmane

Cat. No. B191983
CAS RN: 244-63-3
M. Wt: 168.19 g/mol
InChI Key: AIFRHYZBTHREPW-UHFFFAOYSA-N
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Description

Norharmane, also known as β-carboline, is a compound found in several species of psychedelic mushrooms . It is produced naturally in the human body and has also been isolated from meat, fish, alcoholic drinks, coffee, and tobacco smoke . Norharmane isolated from coffee has been shown to inhibit monoamine oxidase (MAO) enzymes, specifically, MAO-A and MAO-B . It may also play a role in Parkinson’s disease, although the mechanism is not fully understood .


Synthesis Analysis

Norharmane is an important chemical synthon for some biologically important compounds . A series of novel 9-substituted norharmane derivatives were synthesized for potential use as Sirt5 inhibitors . The chemical structures and purities of all the target compounds were characterized by 1H NMR, 13C NMR, MS, and HPLC .


Molecular Structure Analysis

The molecular structure of Norharmane is 9H-pyrido[3,4-b]indole . Its CAS Registry Number is 244-63-3 and its molecular weight is 168.19 g/mol .


Chemical Reactions Analysis

Norharmane has been shown to alter polar auxin transport (PAT) by inhibiting PIN2, PIN3, and PIN7 transport proteins . This causes a significant inhibitory effect on the growth of Arabidopsis thaliana seedlings .


Physical And Chemical Properties Analysis

Norharmane has a molecular weight of 168.19 g/mol . It has a melting point of 199.0 °C and appears as a solid .

Scientific Research Applications

1. Phytotoxic Activity on Crops, Weeds, and Model Plants

  • Summary of Application: Norharmane is a secondary metabolite found in different species of land plants. It has been investigated for its specificity through germination and growth tests on crops such as maize, wheat, rice, and lettuce, and weeds such as amaranth, barnyard grass, ribwort, common purslane, and wild oat .
  • Methods of Application: The research involved germination and growth tests on the mentioned crops and weeds, and its phytotoxic capacity on the metabolism of adult Arabidopsis thaliana was measured by analyzing chlorophyll a fluorescence, pigment content, total proteins, osmotic potential, and morphological analysis .
  • Results or Outcomes: Norharmane had an inhibitory effect on the germination of wild oat and ribwort, and the growth of common purslane, barnyard grass, and amaranth. On adult Arabidopsis thaliana plants, the compound led to water stress that compromised the growth of the plants and ultimately affected the photosynthetic apparatus .

2. Isolation from Reticulitermes Termites

  • Summary of Application: Norharmane has been isolated from Reticulitermes termites and characterized by various spectroscopy and spectrometry methods .
  • Methods of Application: The identification of Norharmane was facilitated by Microcoil 1H NMR spectroscopy, which allowed spectra to be obtained from mass-limited material .
  • Results or Outcomes: Norharmane was uniformly present at approximately 1 ng/mg in Reticulitermes tibialis Banks workers, soldiers, and alates; Reticulitermes flavipes (Kollar) workers; and Reticulitermes virginicus (Banks) workers .

3. In Vitro Anti-HSV Effect

  • Summary of Application: The in vitro anti-HSV effect of 9,9′-norharmane dimer, which belongs to the β-carboline (βC) alkaloid family, was evaluated .
  • Methods of Application: The research involved in vitro testing of the anti-HSV effect of the 9,9′-norharmane dimer .
  • Results or Outcomes: The dimer exhibited no virucidal properties and did not impede either the attachment or penetration steps of viral particles .

4. Ratiometric Selective Detection of Ions

  • Summary of Application: Norharmane provides a simple unexplored class of anion receptor, that allows for the ratiometric selective detection of F− and HSO4− ions .
  • Methods of Application: The research involves the use of Norharmane as a receptor for the detection of specific ions .
  • Results or Outcomes: The presence of a strong base can easily form hydrogen bonds with the acidic hydrogen bond donor moiety and the relatively strong acid can easily protonate the basic hydr .

5. Anti-Cancer Activity

  • Summary of Application: Norharmane has been studied for its potential anti-cancer activity. It has been found to inhibit the growth of certain types of cancer cells in vitro .
  • Methods of Application: The research involved in vitro testing of the anti-cancer effect of Norharmane on various cancer cell lines .
  • Results or Outcomes: Norharmane was found to inhibit the growth of certain cancer cells, suggesting potential for therapeutic applications .

6. Neuroprotective Effects

  • Summary of Application: Norharmane has been investigated for its neuroprotective effects. It has been found to protect neurons from damage caused by certain neurotoxic substances .
  • Methods of Application: The research involved in vitro testing of the neuroprotective effect of Norharmane on neurons exposed to neurotoxic substances .
  • Results or Outcomes: Norharmane was found to protect neurons from damage, suggesting potential for therapeutic applications in neurodegenerative diseases .

Safety And Hazards

Norharmane is toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . In case of inhalation, it is advised to remove to fresh air and give oxygen if breathing is difficult . If swallowed, the mouth should be washed out with copious amounts of water .

Future Directions

Norharmane has been shown to improve detection of bacterial lipid A (endotoxin), from host and vector tissues infected with Francisella novicida . This discovery of novel pathogenic mechanisms engaged during bacterial infections requires the evolution of advanced techniques . The expanded use of Norharmane matrix in other infection models and endotoxin-targeting imaging experiments will improve our understanding of the lipid interactions at the host-pathogen interface .

properties

IUPAC Name

9H-pyrido[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFRHYZBTHREPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7259-44-1 (hydrochloride)
Record name Norharman
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DSSTOX Substance ID

DTXSID2021070
Record name Norharman
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Molecular Weight

168.19 g/mol
Source PubChem
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Physical Description

Solid
Record name beta-Carboline
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Solubility

>25.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855536
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

9H-Pyrido[3,4-B]indole

CAS RN

244-63-3
Record name β-Carboline
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Record name Norharman
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Record name Norharman
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Record name NORHARMAN
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Record name beta-Carboline
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Melting Point

199 °C
Record name beta-Carboline
Source Human Metabolome Database (HMDB)
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Synthesis routes and methods I

Procedure details

Tryptophan A (1.0 g, 5.0 mmol) and 3-methoxybenzaldehyde (670 μL, 5.5 mmol) are suspended/dissolved in acetonitrile (100 mL) and concentrated sulfuric acid (100 μL) is added. The reaction is heated to reflux until all the aldehyde was consumed (overnight). The solvent was removed in vacuo and the residue was dissolved in 5 mL of ethanol. The product was precipitated out with ether, filtered, and washed with 10 mL of ether. The desired β-carboline product/intermediate B (1-(3-Methoxy-phenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid) is isolated as a beige solid (1.2 g, 76%). LC/MS RT=2.33 min. M/Z+323, 100%.
Quantity
0 (± 1) mol
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670 μL
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100 mL
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100 μL
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[Compound]
Name
aldehyde
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0 (± 1) mol
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reactant
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Yield
76%

Synthesis routes and methods II

Procedure details

Thereby, 0.1 mole of indole derivative was dissolved in DMF and 0.12 mole of the aldehyde was added with stirring. The reaction mixture was stirred at room temperature for 16 hours. After removal of the solvent, the resulting solid was re-crystallised twice in toluene and dried. In a further synthesis step, 0.07 mol of the solid re-crystallised in toluene and dried were dissolved in 600 ml of cumene and reflux-heated with 2.6 grams of Pd/C (10%) in a nitrogen atmosphere for 90 minutes. After addition of 100 ml of ethanol, the hot solution was filtrated, and the coal was extracted three times by 30 ml of hot ethanol. The combined liquid fractions were freed of solvent in vacuum, and the residue was crystallised in toluene to obtain the 1,3-disubstituted derivative of norharman.
Quantity
0.1 mol
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0 (± 1) mol
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[Compound]
Name
aldehyde
Quantity
0.12 mol
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[Compound]
Name
solid
Quantity
0.07 mol
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reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A stirred solution of 13 g (0.0756 Mol) 1,2,3,4-tetrahydro-β-carboline, manufactured by tryptamine hydrochloride and glyoxylic acid as described by Ho and Walker (1988), and 2.6 g Pd/C (10%) in 600 ml of cumene were refluxed in a nitrogen atmosphere for 90 min. After addition of 100 ml of ethanol, the hot solution was filtrated, and the coal was extracted thrice by 30 ml of hot ethanol. The combined liquid fractions were concentrated, and the residues was crystallised in toluene to yield 10.5 g (82%) or norharman. Methylation at position 9 was performed as described in the literature (Ho B T, Mcisaac W M, Walker K E, Estevez V, J Pharm Sci 57: 269, 1968) yet with an improved reprocessing. One gram (5.95 mmol) of norharman was dissolved in 10 ml of dried DMF in a nitrogen atmosphere. After that, 0.36 g (14.9 mmol) of sodium hydride were added in form of a 60% dispersion in paraffin at 0° C. After cooling of the reaction mixture down to room temperature, this was cooled down to −10° C., and 0.84 g (5.95 mmol) iodomethane were added. After further stirring for 12 hours, one allowed the mixture to cool down to room temperature once again. All volatile ingredients were removed in reduced pressure. After that, 100 ml of water were added, and the mixture was extracted by 3×50 ml of CHCl3. The combined organic fractions were washed with 5×20 ml of water and were evaporated for drying. The residue was suspended in 100 ml 2 N hydrochloric acid. To separate the educt from the desired methylated product, ion pair exchange extraction of the HCl salt was performed in CHCl3 by a liquid/liquid extractor for two days. After removal of the solvent one yielded 0.7 g (64%) of yellow crystals of 9-methyl-β-carbolinium hydrochloride.
Quantity
13 g
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0 (± 1) mol
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100 mL
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600 mL
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Name
Quantity
2.6 g
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,720
Citations
A Kamal, Y Tangella, KL Manasa, M Sathish… - Organic & …, 2015 - pubs.rsc.org
Iodobenzene diacetate was employed as a mild and efficient reagent for one-pot oxidative decarboxylation of tetrahydro-β-carboline acids and dehydrogenation of tetrahydro-β-…
Number of citations: 55 pubs.rsc.org
T Karan, R Erenler - Pharmacognosy Magazine, 2017 - ncbi.nlm.nih.gov
… In this study, the quantitative analysis of norharmane was investigated in Chroococcus … minutus included the most norharmane (10.87 μg/g) among the investigated cyanobacteria. …
Number of citations: 23 www.ncbi.nlm.nih.gov
CR Sahoo, SK Paidesetty, RN Padhy - European Journal of Medicinal …, 2019 - Elsevier
… of norharmane available so far were considered. Active sites of norharmane nucleus positions, C… This review summarizes on chemistry of synthetic strategies of norharmane derivatives, …
Number of citations: 31 www.sciencedirect.com
EH Poindexter Jr, RD Carpenter - Phytochemistry, 1962 - Elsevier
… identified as harmane (I) and norharmane (II) by ultraviolet and … with those given by authentic harmane and norharmane. … , hat-mane and norharmane, in several solvent systems as …
Number of citations: 200 www.sciencedirect.com
K Saito, CY Chen, M Masana, JS Crowley… - Biochemical …, 1993 - portlandpress.com
… are consistent with the reports that norharmane is an inhibitor of … Norharmane has been reported to be an inhibitor of … 3-hydroxyanthranilate or norharmane can attenuate the formation …
Number of citations: 116 portlandpress.com
MM Arnold, SE Loughlin, JD Belluzzi, FM Leslie - Neuropharmacology, 2014 - Elsevier
… The aims of the present study were therefore to determine whether norharmane, a tobacco constituent and monoamine oxidase inhibitor, is self-administered alone and/or in …
Number of citations: 42 www.sciencedirect.com
MM Gonzalez, M Pellon-Maison… - Organic & …, 2010 - pubs.rsc.org
… form of norharmane ( 1 [nHoH + ]*). Additional information about the nature of the norharmane … was obtained by using the N-methyl derivative of norharmane (N-methyl-norharmane). …
Number of citations: 32 pubs.rsc.org
A Mallick, N Chattopadhyay - Photochemistry and photobiology, 2005 - Wiley Online Library
Steady‐state photophysics of norharmane (NHM), a bioactive alkaloid, has been studied in the presence of a model transport protein, bovine serum albumin (BSA). The emission …
Number of citations: 96 onlinelibrary.wiley.com
RB Volk - Microbiological research, 2008 - Elsevier
… and co-mutagenic indole alkaloid norharmane (9H-pyrido(3,4-b)… The norharmane concentrations detected for cyanobacterial … the natural appearance of norharmane as an …
Number of citations: 56 www.sciencedirect.com
A Kamal, M Sathish, AVG Prasanthi, J Chetna… - RSC …, 2015 - pubs.rsc.org
A facile method for the synthesis of a variety of β-carbolines and their natural products such as norharmane (2a), harmane (2b), eudistomins I, N, T, and U (6, 7, 9 and 10, respectively) …
Number of citations: 45 pubs.rsc.org

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